![molecular formula C20H23BrN2O4S B2702809 N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941955-99-3](/img/structure/B2702809.png)
N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common feature in many bioactive molecules. The molecule also contains a sulfonyl group attached to a methoxyphenyl group, and a bromophenyl group attached to the nitrogen of the piperidine ring.Scientific Research Applications
Enzyme Inhibitory Activities
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized using both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Compound 8g showed notable activity against these enzymes, indicating potential for therapeutic applications related to enzyme regulation (Virk et al., 2018).
Antibacterial Potential
Another research focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, assessing their antibacterial potentials. These derivatives demonstrated moderate inhibition but showed relatively higher activity against Gram-negative bacterial strains. Among them, compound 8g emerged as a significant growth inhibitor of various bacterial strains, suggesting its utility in developing antibacterial therapies (Iqbal et al., 2017).
Molecular Docking and SAR Studies
Further research into N-substituted acetamide derivatives revealed their synthesis and biological activity evaluation, including enzyme inhibitory activities. Molecular docking and structure-activity relationship (SAR) studies assisted in understanding the binding modes of these compounds against targeted enzymes, paving the way for the development of enzyme inhibitors (Khalid et al., 2014).
Antibacterial and Anti-enzymatic Activities
A study synthesizing N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide evaluated their antibacterial and anti-enzymatic potential. These compounds showed good inhibition against gram-negative bacterial strains and low potential against the lipoxygenase enzyme, highlighting their multifunctional therapeutic potential (Nafeesa et al., 2017).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone scaffolds containing piperidine derivatives were synthesized and assessed for antioxidant capacity and anticholinesterase activity. These compounds demonstrated significant lipid peroxidation inhibitory activity and potential for therapeutic applications in diseases associated with oxidative stress and cholinesterase enzyme dysfunction (Karaman et al., 2016).
Mechanism of Action
Safety and Hazards
Specific safety and hazard information for this compound is not available in the resources I have. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMNJZPQGNXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide |
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